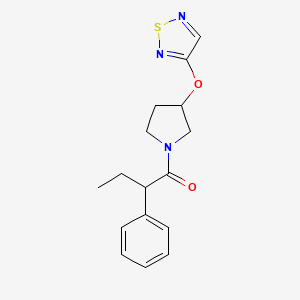![molecular formula C8H14O B2910359 Bicyclo[3.2.1]octan-2-ol CAS No. 1965-38-4](/img/structure/B2910359.png)
Bicyclo[3.2.1]octan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Bicyclo[3.2.1]octan-2-ol can be synthesized through various methods. One notable approach involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic system with a cyclohexane ring and an alcohol functional group. The arrangement of atoms in this compound contributes to its unique properties .
Wissenschaftliche Forschungsanwendungen
1. Synthesis Methods and Applications
Bicyclo[3.2.1]octan-2-ol and related compounds are part of medium-sized rings, crucial in many natural products. Their synthesis methods, especially focusing on high diastereo- and enantioselectivity, are significant due to the presence of these carbocycles in various biologically active compounds. The development of new routes to these scaffolds has been a focus in recent research, underlining their importance in synthetic organic chemistry and biological applications (Heinrich et al., 2016).
Wirkmechanismus
Target of Action
The primary targets of Bicyclo[32This compound is a structural component in many biologically active natural compounds, particularly tri- and tetracyclic sesqui- and diterpenes . The specific targets would depend on the larger structure in which Bicyclo[3.2.1]octan-2-ol is incorporated.
Mode of Action
The mode of action of Bicyclo[32It’s known that the compound can be synthesized through the double michael addition of carbon nucleophiles to 7 and 8-membered ring dienones . The interaction of this compound with its targets would depend on the specific biochemical context.
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[32The compound is a key structural component in many biologically active compounds, suggesting that it could influence a variety of biochemical pathways depending on the larger structure in which it is incorporated .
Result of Action
The molecular and cellular effects of Bicyclo[32As a structural component in many biologically active compounds, it likely contributes to their overall effects .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bicyclo[3.2.1]octan-2-ol involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a bicyclic ring system and subsequent reduction of the ketone to form the desired alcohol.", "Starting Materials": [ "Cyclopentadiene", "Ethyl acrylate", "Sodium hydride", "Bromine", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with ethyl acrylate in the presence of sodium hydride to form the bicyclic compound, norbornene.", "Step 2: Norbornene is brominated using bromine to form 2-bromonorbornene.", "Step 3: 2-bromonorbornene is reduced using sodium borohydride to form the corresponding alcohol, 2-hydroxynorbornane.", "Step 4: 2-hydroxynorbornane is treated with acetic acid and sodium hydroxide to form the acetate ester, 2-acetoxy-norbornane.", "Step 5: 2-acetoxy-norbornane is hydrolyzed using hydrochloric acid to form the corresponding alcohol, norbornane-2-ol.", "Step 6: Norbornane-2-ol is treated with sulfuric acid and methanol to form the corresponding methyl ether, 2-methoxynorbornane.", "Step 7: 2-methoxynorbornane is treated with sodium hydroxide to form the final product, Bicyclo[3.2.1]octan-2-ol." ] } | |
CAS-Nummer |
1965-38-4 |
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(1R,2R,5R)-bicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C8H14O/c9-8-4-2-6-1-3-7(8)5-6/h6-9H,1-5H2/t6-,7-,8-/m1/s1 |
InChI-Schlüssel |
PVDVHTXERCKKSW-BWZBUEFSSA-N |
Isomerische SMILES |
C1C[C@@H]2C[C@H]1CC[C@H]2O |
SMILES |
C1CC2CC1CCC2O |
Kanonische SMILES |
C1CC2CC1CCC2O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


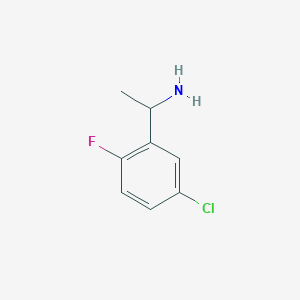
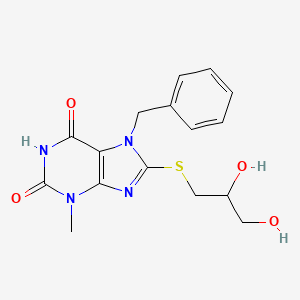
![1,7-dimethyl-3-[(3-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
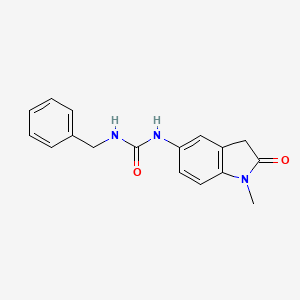
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-butylphenyl)acetamide](/img/structure/B2910285.png)


![1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea](/img/structure/B2910289.png)
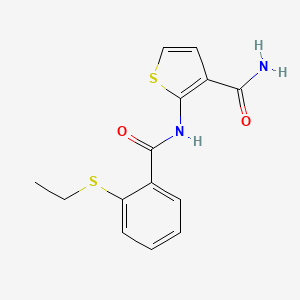
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenyl)acetamide](/img/structure/B2910295.png)

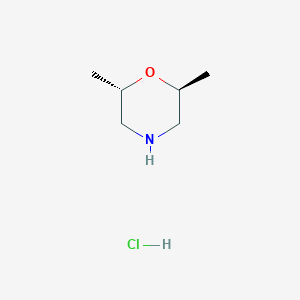
![2-[2-[5-[2-(2-Hydroxyethoxy)ethoxy]naphthalen-1-yl]oxyethoxy]ethanol](/img/structure/B2910298.png)
